Dehydromonocrotaline

Mitochondrial toxicology Hepatotoxicity mechanism Respiratory chain inhibition

Dehydromonocrotaline (monocrotaline pyrrole; DHM) is the cytochrome P450-derived reactive bifunctional alkylating agent responsible for monocrotaline's hepatotoxicity. Unlike the inactive parent, DHM directly inhibits mitochondrial complex I NADH oxidase (IC₅₀ = 62.06 μM, Ki = 8.1 μM) in submitochondrial particles, enabling mechanistic bioenergetic failure studies without CYP bioactivation artifacts. Its unique erythrocyte-binding transport mechanism (29- to 75-fold enrichment over plasma; 69% associated with globin chains) makes it the definitive tool for investigating RBC-mediated delivery of reactive PA metabolites to extrahepatic targets. Essential for hepatic sinusoidal obstruction syndrome (HSOS) studies in HSECs with differential GSH susceptibility, LC-MS/MS biomarker method validation (hepatic release: 1.08 ± 0.06 mg/kg), and structure-dependent pyrrolizidine alkaloid toxicity differentiation.

Molecular Formula C16H21NO6
Molecular Weight 323.34 g/mol
CAS No. 23291-96-5
Cat. No. B014562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydromonocrotaline
CAS23291-96-5
Synonyms(3R,4R,5R,13aR)-4,5,8,12,13,13a-Hexahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione;  Monocrotaline Pyrrole, 3,8-Didehydromonocrotaline
Molecular FormulaC16H21NO6
Molecular Weight323.34 g/mol
Structural Identifiers
SMILESCC1C(=O)OC2CCN3C2=C(COC(=O)C(C1(C)O)(C)O)C=C3
InChIInChI=1S/C16H21NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,6,9,11,20-21H,5,7-8H2,1-3H3/t9-,11+,15+,16-/m0/s1
InChIKeyZONSVLURFASOJK-LLAGZRPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydromonocrotaline (CAS 23291-96-5): A Reactive Pyrrolic Metabolite for Toxicological Research


Dehydromonocrotaline (CAS 23291-96-5), also known as monocrotaline pyrrole, is the cytochrome P450-mediated dehydrogenation product of the pyrrolizidine alkaloid monocrotaline [1]. As a highly reactive bifunctional alkylating agent, it represents the proximate toxic species responsible for monocrotaline's hepatotoxicity and pneumotoxicity, capable of forming covalent adducts with cellular DNA and proteins [2].

Why Dehydromonocrotaline Cannot Be Replaced by Other Pyrrolizidine Alkaloid Metabolites


Pyrrolizidine alkaloid (PA) metabolites exhibit pronounced structure-dependent differences in reactivity, DNA cross-linking potency, and target organ selectivity [1]. Dehydromonocrotaline differs fundamentally from other dehydro-PAs in its mitochondrial complex I inhibition profile, its specific DNA cross-linking efficiency, and its cellular transport mechanism via erythrocyte binding. These pharmacodynamic and pharmacokinetic distinctions render generic substitution among dehydro-PA metabolites scientifically untenable for mechanistic toxicology studies or biomarker development [2].

Quantitative Differentiation Evidence for Dehydromonocrotaline Versus Comparators


Mitochondrial Complex I Inhibition: Direct Head-to-Head Comparison with Monocrotaline

In isolated rat liver mitochondria, dehydromonocrotaline exhibits concentration-dependent inhibition of respiratory chain complex I NADH oxidase activity, whereas the parent compound monocrotaline shows no inhibition at equivalent concentrations [1]. Dehydromonocrotaline dissipates mitochondrial membrane potential and depletes ATP levels, effects completely absent with monocrotaline [1].

Mitochondrial toxicology Hepatotoxicity mechanism Respiratory chain inhibition

DNA Cross-Linking Potency: Comparative Assessment Across Dehydro-PA Metabolites

In alkaline elution assays using Madin-Darby bovine kidney (MDBK) cells, dehydromonocrotaline (DHMO) demonstrated intermediate DNA cross-linking potency among activated pyrrolizidine alkaloids. Dehydrosenecionine (DHSN) exhibited the highest potency (proportion of DNA-DNA cross-links = 0.67), while dehydromonocrotaline showed lower but significant cross-linking activity [1]. In pBR322 DNA gel retardation assays, DHMO was of intermediate potency, partially inhibiting PCR amplification of a 1.129 kb segment, whereas DHSN completely inhibited amplification [1].

Genotoxicity DNA cross-linking Structure-activity relationship

Differential Cytotoxicity in Human Hepatic Cells: DHPA vs. DHR Comparison

In human hepatic sinusoidal endothelial cells (HSEC) and HepG2 cells lacking CYP activity, dehydromonocrotaline (a representative dehydropyrrolizidine alkaloid, DHPA) exhibited greater cytotoxic potency than dehydroretronecine (DHR), the hydrolyzed pyrrole core [1]. HSEC showed significantly higher susceptibility to both reactive metabolites compared to HepG2 cells due to lower basal glutathione (GSH) levels [1].

Hepatotoxicity Sinusoidal endothelial cells Reactive metabolite toxicity

Hepatic Release and GSH-Dependent Metabolic Partitioning: Dehydromonocrotaline Quantitation

In isolated perfused rat liver studies, hepatic glutathione (GSH) depletion led to a doubling of dehydromonocrotaline release into the perfusate, with biliary release of the detoxification conjugate GSDHP reduced by up to 72% [1]. The amount of dehydromonocrotaline released from livers perfused with monocrotaline was quantified at 88 nmol/g liver over 1 hour, equivalent to 1.08 ± 0.06 mg/kg body weight [2].

Metabolic activation Glutathione conjugation Extrahepatic toxicity

Erythrocyte Binding and Transport: Pharmacokinetic Differentiation from Parent Compound

Following intravenous administration of 5 mg/kg radiolabeled dehydromonocrotaline in rats, RBC-associated radioactivity did not decrease between 4 and 24 hours, while plasma levels were 29- and 75-fold lower at 4 and 24 hours respectively [1]. Globin chains contained 383-453 pmol DHM equivalents/mg protein, accounting for 69% of total RBC-associated radioactivity [1]. This extensive and persistent erythrocyte binding is not observed with the parent compound monocrotaline.

Pharmacokinetics Red blood cell transport Metabolite stability

UVA Photoirradiation-Induced ROS Generation: Differential Activation vs. Parent PAs

UVA photoirradiation (0-70 J/cm²) of dehydromonocrotaline and other dehydro-PAs in the presence of methyl linoleate resulted in dose-dependent lipid peroxidation, whereas UVA irradiation of parent PAs and PA N-oxides under identical conditions produced no detectable lipid peroxidation [1]. The ROS generation was confirmed to involve both singlet oxygen and superoxide anion radical via ESR spin trapping [1].

Phototoxicity Reactive oxygen species Photosensitization

Validated Research Applications for Dehydromonocrotaline Based on Quantitative Evidence


Mitochondrial Complex I Inhibition Studies in Hepatotoxicity Research

Dehydromonocrotaline is the appropriate tool compound for investigating PA-induced mitochondrial dysfunction and bioenergetic failure in hepatocytes. Unlike the inactive parent compound monocrotaline, dehydromonocrotaline directly inhibits complex I NADH oxidase with an IC50 of 62.06 μM (Ki = 8.1 μM) in rat liver submitochondrial particles . This enables mechanistic studies of respiratory chain inhibition, ATP depletion, and mitochondrial membrane potential dissipation in isolated mitochondria and cultured hepatocytes.

Reactive Metabolite-Mediated Hepatotoxicity and Sinusoidal Obstruction Syndrome Modeling

Dehydromonocrotaline serves as a representative DHPA for studies requiring direct assessment of reactive metabolite toxicity in hepatic sinusoidal endothelial cells (HSEC). Its greater cytotoxic potency compared to DHR, coupled with the differential susceptibility of HSEC versus HepG2 cells due to lower basal GSH levels , makes it essential for investigating the cellular mechanisms of hepatic sinusoidal obstruction syndrome (HSOS) independent of CYP-mediated bioactivation.

Analytical Reference Standard for Monocrotaline Impurity and Metabolite Quantitation

Dehydromonocrotaline is used as a fully characterized reference standard for analytical method development and validation in the quantitation of monocrotaline metabolites . With established hepatic release rates of 88 nmol/g liver (equivalent to 1.08 ± 0.06 mg/kg) under standard perfusion conditions [3], this compound enables accurate calibration for LC-MS/MS methods assessing PA exposure biomarkers in toxicological and food safety applications.

Erythrocyte-Mediated Transport and Extrahepatic Toxicity Studies

Dehydromonocrotaline is uniquely suited for investigating RBC-mediated transport of reactive PA metabolites to extrahepatic target organs. Following intravenous administration in rats, DHM exhibits stable RBC association with a 29- to 75-fold enrichment over plasma at 4 and 24 hours respectively, and 69% of RBC-associated radioactivity resides on globin chains . This transport mechanism is critical for understanding monocrotaline-induced pneumotoxicity and pulmonary hypertension pathogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydromonocrotaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.